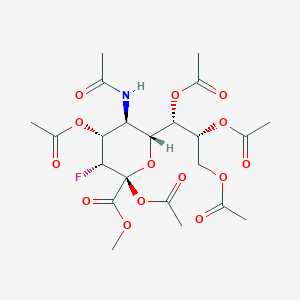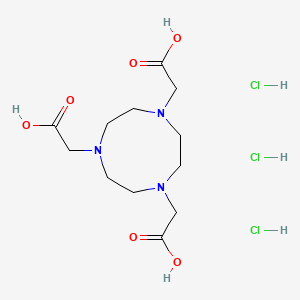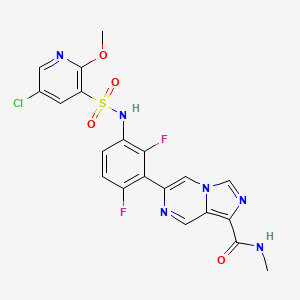
GCN2 modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GCN2 modulator-1 is a novel compound that targets the general control nonderepressible 2 (GCN2) kinase, a key player in the integrated stress response (ISR) pathway. This compound has shown significant potential in modulating cellular stress responses, particularly in cancer cells, by activating GCN2 and inducing anti-tumor activity .
Preparation Methods
The synthesis of GCN2 modulator-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is currently being developed and tested in various pre-clinical and clinical settings .
Chemical Reactions Analysis
GCN2 modulator-1 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activity as a modulator of the GCN2 kinase. Common reagents used in these reactions include ATP and specific kinase inhibitors. The major products formed from these reactions are phosphorylated proteins that play a role in the ISR pathway .
Scientific Research Applications
GCN2 modulator-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of kinase activation and inhibition. In biology, it helps in understanding the cellular stress responses and the role of GCN2 in various physiological processes. In medicine, this compound is being investigated for its potential in cancer therapy, particularly in reducing tumor growth and metastasis. Additionally, it has applications in the industry for the development of new therapeutic agents targeting the ISR pathway .
Mechanism of Action
The mechanism of action of GCN2 modulator-1 involves the activation of the GCN2 kinase, which senses amino acid deprivation and other stress conditions. Upon activation, GCN2 phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a reduction in global protein synthesis and the initiation of stress response pathways. This results in the activation of genes involved in amino acid biosynthesis and stress adaptation .
Comparison with Similar Compounds
GCN2 modulator-1 is unique in its high selectivity and potency as a GCN2 kinase activator. Similar compounds include HC-7366 and DP-9149, which also target the GCN2 kinase but may differ in their efficacy and specificity. This compound stands out due to its robust anti-tumor activity and potential for use in combination therapies .
Properties
Molecular Formula |
C20H15ClF2N6O4S |
|---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
6-[3-[(5-chloro-2-methoxypyridin-3-yl)sulfonylamino]-2,6-difluorophenyl]-N-methylimidazo[1,5-a]pyrazine-1-carboxamide |
InChI |
InChI=1S/C20H15ClF2N6O4S/c1-24-19(30)18-14-7-25-13(8-29(14)9-27-18)16-11(22)3-4-12(17(16)23)28-34(31,32)15-5-10(21)6-26-20(15)33-2/h3-9,28H,1-2H3,(H,24,30) |
InChI Key |
KIGXQRBUVDDSPP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C=NC(=CN2C=N1)C3=C(C=CC(=C3F)NS(=O)(=O)C4=C(N=CC(=C4)Cl)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


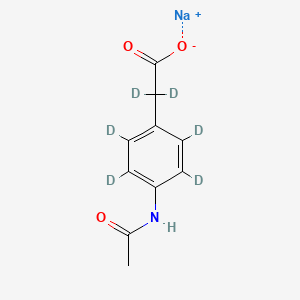

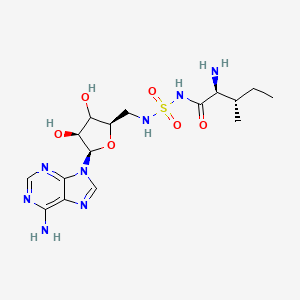
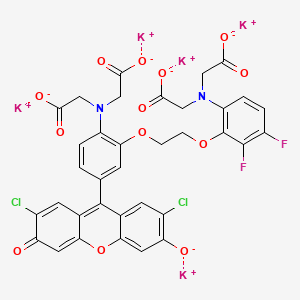
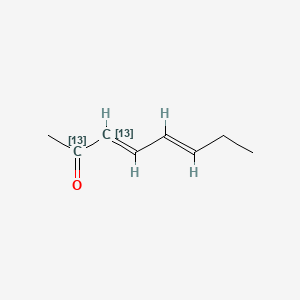
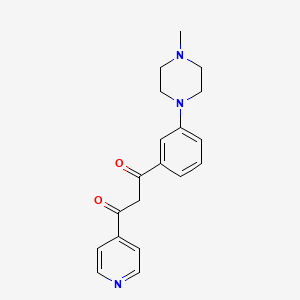
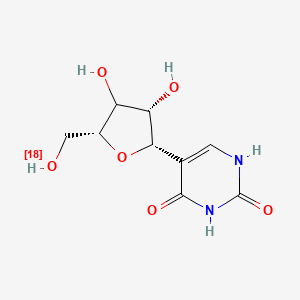
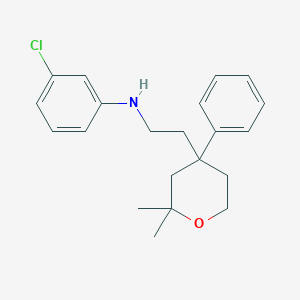
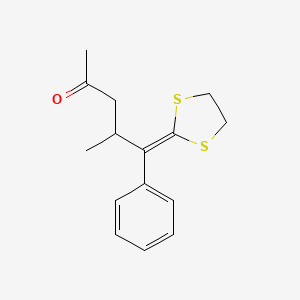
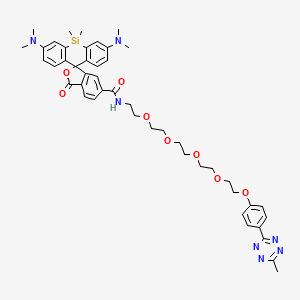
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
